

2,6-Pyrazinediamine: A Technical Guide to its Chemical Properties and Applications

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Compound of Interest

Compound Name: 2,6-Pyrazinediamine

Cat. No.: B1297881

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Pyrazinediamine, also known as 2,6-diaminopyrazine, is a heterocyclic aromatic organic compound featuring a pyrazine ring substituted with two amino groups. Its unique electronic and structural properties make it a valuable building block in medicinal chemistry and materials science. The pyrazine core is a key pharmacophore found in numerous biologically active compounds, and the diamino substitution provides versatile handles for synthetic modification. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of **2,6-Pyrazinediamine**, with a focus on its relevance to drug discovery and development.

Core Chemical and Physical Properties

The fundamental physicochemical properties of **2,6-Pyrazinediamine** are summarized in the table below. These characteristics are essential for its handling, characterization, and application in synthetic chemistry.

Property	Value	Reference(s)
Molecular Formula	C ₄ H ₆ N ₄	[1]
Molar Mass	110.12 g/mol	[1]
Appearance	Brown to black solid	
Melting Point	137-138 °C	
Boiling Point	394.1 ± 37.0 °C (Predicted)	
Density	1.368 ± 0.06 g/cm ³ (Predicted)	
pKa (Predicted)	3.44 ± 0.10	
Solubility	Soluble in water and common organic solvents.	
CAS Number	41536-80-5	[1]
InChIKey	GYRUCENCQMAGLO-UHFFFAOYSA-N	[1]

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the unambiguous identification and characterization of **2,6-Pyrazinediamine**. While experimental spectra for this specific compound are not widely published, the expected characteristics based on its structure are outlined below.

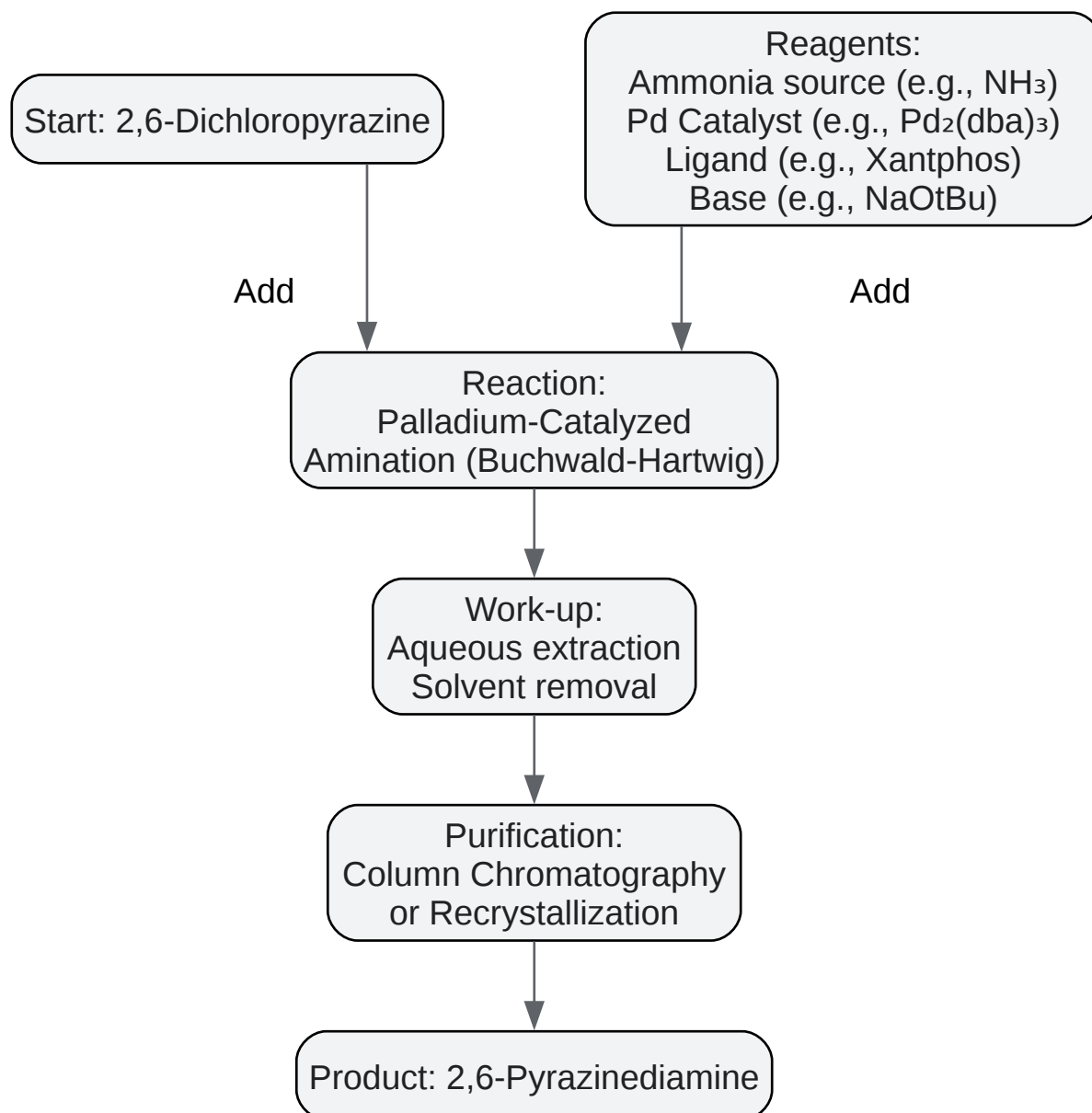
Technique	Expected Observations
^1H NMR	- Aromatic Protons (C-H): A singlet is expected for the two equivalent protons on the pyrazine ring, likely in the δ 7.5-8.5 ppm range. - Amine Protons (N-H): A broad singlet corresponding to the four protons of the two amino groups, with a chemical shift that can vary depending on solvent and concentration.
^{13}C NMR	- C-NH ₂ Carbons: Two equivalent carbons bonded to the amino groups. - C-H Carbons: Two equivalent carbons bonded to hydrogen. The chemical shifts would reflect the electron-donating effect of the amino groups and the electron-withdrawing nature of the ring nitrogens.
IR (Infrared)	- N-H Stretch: A pair of medium-to-strong absorption bands in the 3200-3500 cm^{-1} region, characteristic of a primary amine. - C-H Aromatic Stretch: Weak to medium bands above 3000 cm^{-1} . ^[2] - C=N and C=C Stretch: Multiple bands in the 1400-1600 cm^{-1} region, typical for aromatic heterocyclic rings. ^[2]
Mass Spec. (MS)	- Molecular Ion (M^+): A prominent peak at $m/z = 110.12$, corresponding to the molecular weight of the compound.

Synthesis and Experimental Protocols

2,6-Pyrazinediamine can be synthesized through various methods, commonly involving the amination of a di-substituted pyrazine precursor. A prevalent approach is the palladium-catalyzed amination of 2,6-dichloropyrazine.

Conceptual Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of **2,6-Pyrazinediamine** from 2,6-dichloropyrazine.



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Caption: Generalized workflow for the synthesis of **2,6-Pyrazinediamine**.

Experimental Protocol: Palladium-Catalyzed Amination (Conceptual)

This protocol describes a general procedure for the synthesis of 2,6-diaminopyrazine derivatives, adapted from methodologies for similar transformations.[3]

- **Inert Atmosphere:** To an oven-dried Schlenk flask, add 2,6-dichloropyrazine (1.0 eq), a palladium catalyst such as $\text{Pd}_2(\text{dba})_3$ (e.g., 2 mol%), and a suitable phosphine ligand like Xantphos (e.g., 4 mol%).
- **Reagent Addition:** Add a strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) (approx. 2.5 eq).
- **Atmosphere Purge:** Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
- **Solvent and Amine Source:** Add a dry, degassed solvent (e.g., toluene or dioxane) followed by the ammonia source. For a direct synthesis of the parent compound, this would involve bubbling ammonia gas or using a surrogate. For substituted analogs, a primary or secondary amine would be added.
- **Reaction:** Heat the reaction mixture with stirring (e.g., to 80-110 °C) and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- **Quenching and Extraction:** Upon completion, cool the mixture to room temperature, quench with water, and extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane).
- **Purification:** Combine the organic layers, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield pure **2,6-Pyrazinediamine**.

Reactivity and Applications in Drug Development

The two amino groups on the pyrazine ring are nucleophilic and can readily undergo reactions such as acylation, alkylation, and condensation, making **2,6-Pyrazinediamine** a versatile intermediate.

Key Applications:

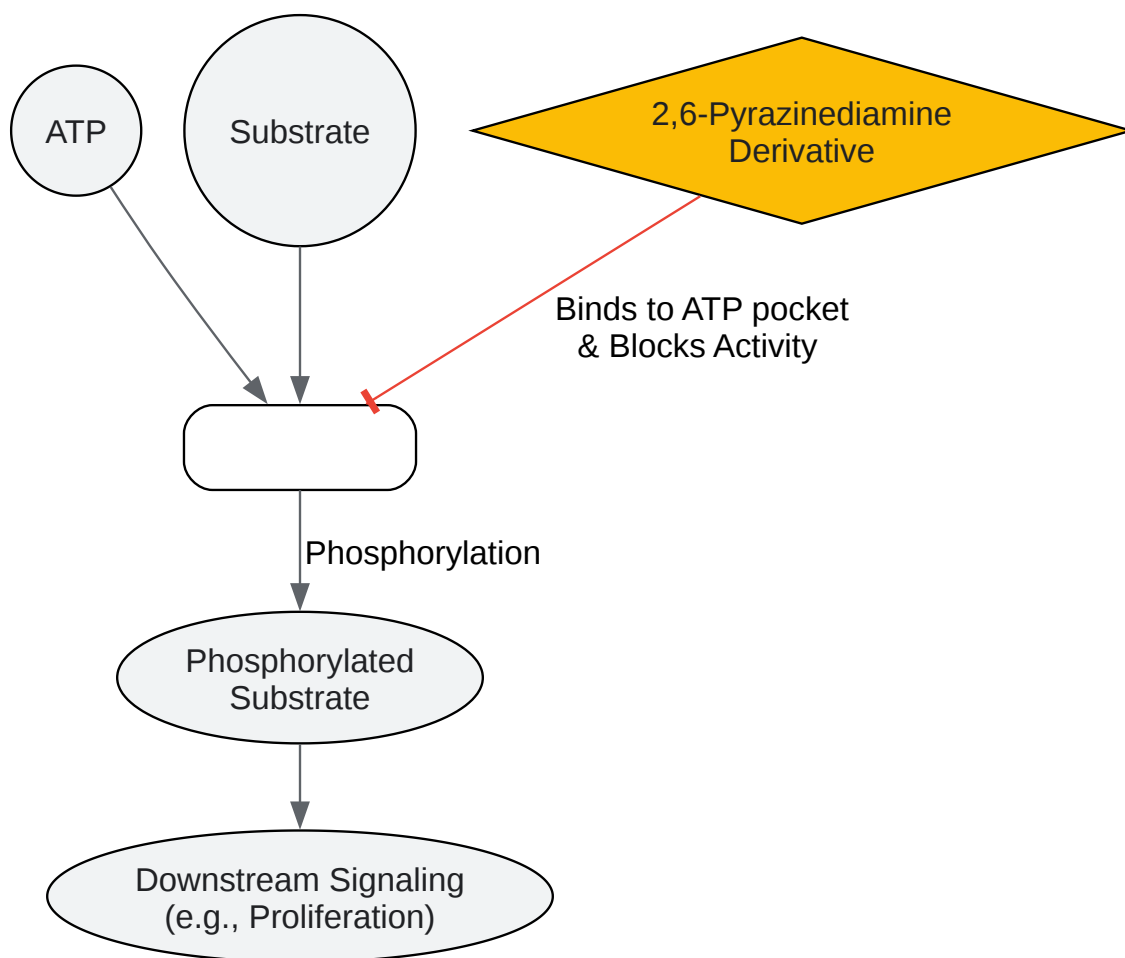
- **Pharmaceuticals:** It serves as a scaffold for the synthesis of a wide range of therapeutic agents. The pyrazine ring is a known isostere for other aromatic systems and can form crucial hydrogen bonds with biological targets.[4]
- **Kinase Inhibitors:** Structurally similar compounds, such as 2,6-diaminopyridines and 2,6-diaminopyrimidines, have been identified as potent inhibitors of various protein kinases, including Cyclin-Dependent Kinases (CDKs) and Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[5][6] This suggests that derivatives of **2,6-Pyrazinediamine** are promising candidates for the development of novel kinase inhibitors for oncology and inflammatory diseases.
- **Materials Science:** The compound is also used as a raw material for developing liquid crystal materials and catalysts.

Biological Significance and Potential Mechanism of Action

While the specific biological targets of **2,6-Pyrazinediamine** itself are not extensively documented, the established activity of its analogs provides a strong rationale for its use in drug discovery. The primary mechanism of action for many pyrazine-based drugs is the inhibition of protein kinases, which are enzymes that play a central role in cellular signaling pathways that control cell growth, proliferation, and survival.

Potential Signaling Pathway: Kinase Inhibition

Many small molecule kinase inhibitors function by competing with adenosine triphosphate (ATP) for its binding site on the kinase. Derivatives of **2,6-Pyrazinediamine** could be designed to fit into the ATP-binding pocket of a target kinase, preventing the phosphorylation of downstream substrates and thereby blocking the signaling cascade.



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Caption: Potential mechanism of kinase inhibition by a **2,6-Pyrazinediamine** derivative.

Safety and Handling

2,6-Pyrazinediamine is classified with GHS hazard statements indicating potential for irritation and toxicity. Appropriate safety precautions should be taken during handling.

Hazard Type	GHS Statement	Reference
Skin Irritation	H315: Causes skin irritation	[1]
Eye Irritation	H319: Causes serious eye irritation	[1]
Respiratory Tract	H335: May cause respiratory irritation	[1]

Handling Recommendations: Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses, to prevent skin contact, eye contact, and inhalation.

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